Chlorhydrate de desméthylselegiline
Vue d'ensemble
Description
R-(-)-Desmethyldeprenyl hydrochloride, also known as R-(-)-Desmethyldeprenyl hydrochloride, is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
The exact mass of the compound Desmethylselegiline hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality R-(-)-Desmethyldeprenyl hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-(-)-Desmethyldeprenyl hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gestion de la maladie de Parkinson
Le chlorhydrate de desméthylselegiline est étudié pour son potentiel à gérer les symptômes de la maladie de Parkinson. En tant que métabolite de la sélégiline, il peut contribuer aux effets thérapeutiques de la sélégiline en améliorant l'activité dopaminergique dans le cerveau, atténuant ainsi les symptômes moteurs associés à la maladie de Parkinson .
Effets neuroprotecteurs
La recherche suggère que la desméthylselegiline peut avoir des propriétés neuroprotectrices. Elle pourrait potentiellement protéger les cellules neuronales du stress oxydatif et de la neurotoxicité, qui sont des caractéristiques pathologiques courantes dans les troubles neurodégénératifs .
Augmentation antidépressive
Le this compound pourrait être utilisé comme traitement d'appoint dans la dépression. En inhibant la MAO-B et en affectant possiblement d'autres systèmes de neurotransmetteurs, il pourrait améliorer l'efficacité des antidépresseurs et améliorer la régulation de l'humeur .
Traitement de la toxicomanie
Le composé est étudié pour son rôle dans le traitement de la toxicomanie, en particulier pour différencier l'utilisation clinique de l'abus illégal de substances. Il est crucial en analyse médico-légale de distinguer l'utilisation de la sélégiline à des fins thérapeutiques de l'utilisation illicite de composés similaires .
Toxicologie médico-légale
En toxicologie médico-légale, le this compound peut être utilisé comme étalon de référence pour identifier et quantifier la sélégiline et ses métabolites dans les échantillons biologiques, ce qui est essentiel pour les tests de dépistage de drogues et les enquêtes judiciaires .
Études de pharmacocinétique et de métabolisme
Le this compound est important dans les études de pharmacocinétique pour comprendre le métabolisme de la sélégiline. Il permet de déterminer les voies métaboliques et le profil pharmacocinétique de la sélégiline et de ses dérivés .
Mécanisme D'action
Target of Action
Desmethylselegiline hydrochloride, like its parent compound selegiline, primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme responsible for the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting MAO-B, desmethylselegiline increases the levels of these neurotransmitters in the brain .
Mode of Action
Desmethylselegiline hydrochloride acts by selectively and irreversibly inhibiting MAO-B . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . It also blocks the reuptake of these neurotransmitters from the synaptic cleft, further enhancing their concentrations in the brain .
Biochemical Pathways
The inhibition of MAO-B by desmethylselegiline hydrochloride affects the metabolic pathways of monoamine neurotransmitters. It prevents the oxidative deamination of dopamine, leading to increased dopamine concentrations . This action primarily impacts the dopaminergic pathways in the brain, particularly in the substantia nigra .
Pharmacokinetics
The pharmacokinetics of desmethylselegiline hydrochloride are complex and highly variable . Following oral administration, it is rapidly absorbed and metabolized to further metabolites . The absolute bioavailability of selegiline, the parent compound, is approximately 10% . The oral clearance of selegiline is many times higher than the liver blood flow, indicating that extrahepatic processes are involved in its elimination . The elimination half-life of selegiline is about 1.5 hours .
Result of Action
The primary molecular effect of desmethylselegiline hydrochloride is the increased concentration of monoamine neurotransmitters in the brain due to the inhibition of MAO-B . This leads to enhanced neurotransmission, particularly dopaminergic transmission . At the cellular level, this can result in improved neuronal communication and potentially alleviate symptoms of conditions like Parkinson’s disease and major depressive disorder .
Action Environment
The action of desmethylselegiline hydrochloride can be influenced by various environmental factors. For instance, the presence of food can lead to a three-fold increase in the peak plasma concentration and area under the concentration-time curve of selegiline . Furthermore, the site of drug absorption in the gastrointestinal tract can significantly impact the drug’s bioavailability . The metabolism of desmethylselegiline hydrochloride can also be affected by the density of certain enzymes in different regions of the intestine .
Analyse Biochimique
Biochemical Properties
Desmethylselegiline hydrochloride interacts with various enzymes and proteins in the body. It is believed to possess some MAO-B inhibitory property, though to a lesser extent than that of Selegiline . By inhibiting MAO-B, Desmethylselegiline hydrochloride increases the dopamine levels in the substantia nigra . This interaction plays a crucial role in biochemical reactions related to the treatment of Parkinson’s disease.
Cellular Effects
Desmethylselegiline hydrochloride has significant effects on various types of cells and cellular processes. By inhibiting MAO-B, it increases the dopamine levels in the central nervous system, resulting in elevated levels of biologically active monoamines at the synaptic cleft . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Desmethylselegiline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the function of MAO-B enzymes, which are responsible for catabolizing neurotransmitters such as norepinephrine, serotonin, and dopamine . This inhibition results in elevated levels of these neurotransmitters in the central nervous system .
Temporal Effects in Laboratory Settings
It is known that the compound is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration is approximately 2 µg/L and the time to reach the peak is under an hour .
Metabolic Pathways
Desmethylselegiline hydrochloride is involved in several metabolic pathways. It is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation . The major metabolite is ®-methamphetamine .
Transport and Distribution
It is known that the compound exhibits high plasma protein binding, specifically with macroglobulin and albumin .
Activité Biologique
R-(-)-Desmethyldeprenyl hydrochloride, also known as desmethylselegiline (DMS), is a significant compound in the pharmacological landscape, primarily due to its role as a monoamine oxidase B (MAO-B) inhibitor and its neuroprotective properties. This article delves into the biological activity of DMS, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications supported by various studies.
Pharmacodynamics
Mechanism of Action
DMS acts as a selective and irreversible inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting this enzyme, DMS increases the availability of these neurotransmitters, which is particularly beneficial in neurodegenerative diseases like Parkinson's disease. Unlike traditional MAO inhibitors, DMS does not exhibit the "cheese effect," a severe interaction with tyramine-rich foods, making it a safer alternative for patients requiring MAO inhibition .
Neuroprotective Effects
Research indicates that DMS possesses neuroprotective properties that are independent of its MAO-B inhibition. It has been shown to exhibit antioxidant and antiapoptotic activities. For instance, studies demonstrated that DMS can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is implicated in neuronal cell death mechanisms . Additionally, DMS has been reported to enhance catecholaminergic activity at low concentrations, further supporting its role in neuroprotection .
Pharmacokinetics
Absorption and Bioavailability
DMS shows significantly higher bioavailability compared to selegiline. A clinical study found that after oral administration of 10 mg doses, DMS achieved 27-fold higher peak plasma levels than selegiline, indicating superior absorption characteristics . The pharmacokinetic profile highlights DMS's potential for effective therapeutic use in clinical settings.
Metabolism
DMS is metabolized primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. Its metabolites include levoamphetamine and other compounds that may contribute to its pharmacological effects . The metabolic pathway of DMS is crucial for understanding its interactions with other drugs and its overall efficacy.
Clinical Implications
Case Studies and Clinical Trials
- Parkinson's Disease Management : Clinical trials have demonstrated that DMS can effectively reduce motor symptoms in patients with Parkinson's disease when used in conjunction with levodopa. A study indicated that patients receiving a combination therapy showed improved outcomes compared to those on levodopa alone .
- Cognitive Function : In addition to motor control, DMS has been investigated for its potential cognitive benefits. A study reported improvements in cognitive function among elderly patients treated with DMS, suggesting its broader applicability in geriatric medicine .
Comparative Efficacy
The following table summarizes the comparative efficacy of R-(-)-Desmethyldeprenyl (DMS) and Selegiline:
Parameter | R-(-)-Desmethyldeprenyl | Selegiline |
---|---|---|
MAO-B Inhibition Potency | Moderate (60-fold less potent) | High |
Bioavailability | High (27-fold peak levels) | Moderate |
Neuroprotective Activity | Significant | Moderate |
Common Indications | Parkinson's disease | Parkinson's disease |
Side Effects | Minimal | Potential hypertensive crisis |
Propriétés
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZTCSJZCYCQS-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151139 | |
Record name | Desmethylselegiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115586-38-4 | |
Record name | Desmethylselegiline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylselegiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLSELEGILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute configuration of Desmethylselegiline hydrochloride and its fluorinated analog, and why is this important?
A1: Both Desmethylselegiline hydrochloride [(R)-(-)-1-benzyl-N-(2-propynyl)ethylammonium chloride] and its p-fluoro analog [(R)-(-)-1-(4-fluorobenzyl)-N-(2-propynyl)ethylammonium chloride] possess the R configuration at the chiral center (C4). [, ] This determination is crucial because the biological activity of chiral molecules often exhibits stereospecificity. Understanding the absolute configuration is essential for interpreting the compound's interactions with biological targets and its pharmacological effects.
Q2: The research mentions that Desmethylselegiline hydrochloride and p-fluoro-Desmethylselegiline hydrochloride are "highly isostructural." What does this mean and what is its significance?
A2: Being "highly isostructural" means the two compounds share very similar crystal structures. [, ] They have nearly identical arrangements of atoms in their solid forms, despite the presence of a fluorine atom in the p-fluoro analog. This isostructural relationship suggests that the fluorine substitution in the p-fluoro analog does not significantly alter the overall molecular shape and packing within the crystal lattice. This insight can be valuable for understanding structure-activity relationships and predicting potential pharmacological similarities or differences between the two compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.